molecular formula C16H22BrNO4 B1404157 Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate CAS No. 1922702-02-0

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Cat. No.: B1404157
CAS No.: 1922702-02-0
M. Wt: 372.25 g/mol
InChI Key: ZTVUZOMRSCWUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is a useful research compound. Its molecular formula is C16H22BrNO4 and its molecular weight is 372.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate is utilized in the synthesis of substituted phenyl azetidines, showing potential as antimicrobial agents. These compounds are characterized through various analytical techniques and demonstrate antimicrobial activity (Doraswamy & Ramana, 2013).

Asymmetric Synthesis of Amino Acids

  • The compound plays a role in the asymmetric synthesis of α-amino acids, contributing to the formation of complex organic structures like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one (Williams et al., 2003).

Precursor for Synthetic Sweeteners

  • It serves as a precursor in the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester, a key ingredient in producing the synthetic sweetener, aspartame (Miyanaga et al., 1995).

Intermolecular Cycloaddition

  • The compound is involved in intermolecular cycloaddition processes, forming 3-(ethoxycarbonyl)isoxazolidines, showcasing its role in complex organic synthesis (Tamura et al., 2007).

Synthesis of Enantiomerically Pure Compounds

  • It aids in synthesizing enantiomerically pure compounds like 3-amino-2-methylenealkanoates, which are significant in developing stereoselective drugs (Martelli et al., 2011).

Drug Development and Radiolabeling

  • This compound contributes to developing novel precursors for radiolabeling, useful in PET tracer synthesis for studying dopaminergic function in movement disorders (VanBrocklin et al., 2004).

Liquid Membrane Transport

  • The compound exhibits selectivity in liquid membrane transport processes, particularly in transporting amino acid esters, which is critical in separation and purification processes (Chang et al., 1991).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. It is essential to determine the appropriate dosage to achieve the desired effects without causing harm to the animal models .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in various biochemical processes .

Properties

IUPAC Name

ethyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVUZOMRSCWUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.